molecular formula C16H11ClN4O4 B11255035 2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

Cat. No.: B11255035
M. Wt: 358.73 g/mol
InChI Key: UAFRKGGKJIIBET-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with chloro and nitro groups at positions 2 and 5, respectively, and a phthalazinone-methyl group at the amide nitrogen. Its structural complexity enables diverse biological interactions, particularly as a peroxisome proliferator-activated receptor (PPAR) antagonist. It has been studied for modulating lipid metabolism and viral replication, with implications in autoimmune diseases like experimental autoimmune encephalomyelitis (EAE) and hepatitis C virus (HCV) inhibition .

Properties

Molecular Formula

C16H11ClN4O4

Molecular Weight

358.73 g/mol

IUPAC Name

2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

InChI

InChI=1S/C16H11ClN4O4/c17-13-6-5-9(21(24)25)7-12(13)15(22)18-8-14-10-3-1-2-4-11(10)16(23)20-19-14/h1-7H,8H2,(H,18,22)(H,20,23)

InChI Key

UAFRKGGKJIIBET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The chloro and nitro groups are introduced through nitration and chlorination reactions, respectively. The phthalazinone moiety is then attached via a condensation reaction with the benzamide core. Common reagents used in these reactions include concentrated nitric acid for nitration, thionyl chloride for chlorination, and various catalysts for the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzamides, and various other functionalized compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide exhibit significant antimicrobial properties. Studies have shown that derivatives containing nitro and halogen groups enhance antibacterial and antifungal activities. For example, compounds with similar structures were tested against various bacterial strains, showing effectiveness comparable to established antibiotics like isoniazid and ciprofloxacin .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM)Activity Type
Compound A1.27Antibacterial
Compound B2.54Antifungal
Compound C5.19Antibacterial

Anticancer Potential

The anticancer properties of this compound are under investigation, particularly for its ability to inhibit cell proliferation in various cancer cell lines. Studies have indicated that similar benzamide derivatives can effectively target cancer cells while sparing normal cells, which is crucial for reducing side effects associated with chemotherapy .

Case Study: Anticancer Activity Evaluation
In a study evaluating the anticancer activity of benzamide derivatives, compounds were tested against human colorectal carcinoma cell lines using the Sulforhodamine B assay. Results indicated that certain derivatives exhibited IC₅₀ values lower than standard chemotherapeutic agents, suggesting promising potential for future development .

Poly(ADP-ribose) Polymerase Inhibition

Research has identified the role of poly(ADP-ribose) polymerase (PARP) in DNA repair mechanisms, making it a target for cancer therapies. Compounds like this compound have been explored as PARP inhibitors, which could enhance the efficacy of existing treatments by preventing cancer cells from repairing DNA damage induced by chemotherapy .

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phthalazinone moiety may also play a role in its activity by binding to specific enzymes or receptors.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity is highly dependent on its substituents. Key comparisons include:

Compound Name Key Structural Features Biological Target/Activity Applications/Effects References
2-Chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide Phthalazinone-methyl, chloro, nitro substituents PPARγ/α dual antagonist; disrupts lipid droplets; inhibits HCV replication EAE modulation, hyperlipidemia, antiviral effects
2-Chloro-5-nitro-N-(pyridin-4-yl)benzamide (T007) Pyridinyl substituent instead of phthalazinone-methyl PPARγ-specific antagonist Reverses PPARγ agonist effects in EAE
2-Chloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide Thiazolidinone ring with fluorophenyl group Unclear receptor target; structural focus on Z-configuration Potential antiviral or metabolic applications (speculative)
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Oxadiazole and sulfamoyl groups Antifungal activity Inhibits fungal growth (e.g., Candida spp.)
Key Observations:
  • Phthalazinone vs. Pyridinyl Groups: The phthalazinone-methyl group in the parent compound confers dual PPARγ/α antagonism, whereas T007’s pyridinyl group restricts activity to PPARγ .
  • Oxadiazole Derivatives : Substituents like oxadiazole shift applications toward antifungal or catalytic roles (e.g., LMM5 in , Suzuki coupling in ) .

Functional Comparisons: PPAR Modulation and Viral Replication

PPAR Antagonism:
  • Parent Compound : Dual PPARγ/α antagonism disrupts lipid metabolism, causing hyperlipidemia and HCV replication inhibition via lipid droplet destabilization .
  • T007 (Pyridinyl Analog) : Selective PPARγ antagonism reverses EAE suppression by agonists, highlighting its role in autoimmune regulation .
  • Paradoxical Agonist Effects : PPARα agonists (e.g., fibrates) and antagonists both inhibit HCV replication, suggesting context-dependent mechanisms .
Antiviral Activity:
  • The parent compound’s HCV inhibition (IC₅₀ ~5 µM) is linked to lipid droplet disruption, while PPARα agonists (e.g., WY-14643) achieve similar effects through transcriptional regulation .

Pharmacological and Therapeutic Divergence

  • Autoimmune Applications : T007’s PPARγ specificity makes it superior for EAE studies, whereas the parent compound’s dual antagonism may complicate therapeutic use .
  • Antifungal vs. Antiviral : Oxadiazole derivatives (e.g., LMM5) lack PPAR activity but show promise against fungi, underscoring substituent-driven application shifts .

Biological Activity

2-Chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

IUPAC Name 2Chloro5nitroN[(4oxo3Hphthalazin1yl)methyl]benzamide\text{IUPAC Name }2-\text{Chloro}-5-\text{nitro}-N-\left[(4-\text{oxo}-3H-\text{phthalazin}-1-\text{yl})\text{methyl}\right]\text{benzamide}

This molecule features a nitro group, a chloro substituent, and a phthalazinone moiety, which are critical for its biological activity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it interacts with poly(ADP-ribose) polymerase (PARP), which plays a vital role in DNA repair processes. Inhibition of PARP can lead to increased cytotoxicity in cancer cells, particularly those deficient in BRCA2 .
  • Microbial Degradation : Research indicates that certain bacterial strains can utilize this compound as a carbon and nitrogen source, suggesting potential applications in bioremediation .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

Activity TypeObservations
Cytotoxicity Selective cytotoxicity in BRCA2-deficient cells .
Enzyme Inhibition Significant inhibition of PARP activity with IC50 values ranging from 0.718 to 0.079 μM .
Microbial Utilization Strain CNP-8 utilizes the compound as a sole carbon source, with growth correlating to substrate concentration .

Case Studies

  • Cytotoxicity in Cancer Cells : A study showed that this compound exhibited selective cytotoxic effects against BRCA2-deficient DT40 cells, indicating its potential as an anticancer agent .
  • Microbial Degradation : The compound was utilized by strain CNP-8, demonstrating effective degradation rates at lower concentrations but exhibiting toxicity at higher concentrations . This highlights both its potential environmental impact and its application in bioremediation strategies.

Discussion

The biological activity of this compound suggests it could be a valuable compound in both medicinal chemistry and environmental science. Its ability to inhibit critical enzymes involved in DNA repair makes it a candidate for further exploration in cancer therapy. Additionally, its microbial degradation properties could be harnessed for environmental cleanup efforts.

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